molecular formula C16H18N2O3 B5341710 1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)urea

1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)urea

Cat. No.: B5341710
M. Wt: 286.33 g/mol
InChI Key: JPDQEOKWELKHRU-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two aromatic rings, one substituted with methoxy groups at the 3 and 4 positions and the other with a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)urea typically involves the reaction of 3,4-dimethoxyaniline with 4-methylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the aromatic rings can influence the compound’s binding affinity and selectivity towards these targets. The urea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-phenylurea
  • 1-(4-Methoxyphenyl)-3-(4-methylphenyl)urea
  • 1-(3,4-Dimethoxyphenyl)-3-(4-chlorophenyl)urea

Comparison: 1-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)urea is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-4-6-12(7-5-11)17-16(19)18-13-8-9-14(20-2)15(10-13)21-3/h4-10H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDQEOKWELKHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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